Aprocitentan is a potent, orally active, dual endothelin receptor antagonist (ERA) currently under development for the treatment of difficult-to-control (resistant) hypertension. [, , , , , ] It acts by blocking the binding of endothelin-1 (ET-1) to both endothelin A (ETA) and endothelin B (ETB) receptors, exhibiting a higher affinity for ETB receptors. [, , , ] Aprocitentan is a metabolite of Macitentan, another endothelin receptor antagonist. [, ]
Aprocitentan, also known by its development code ACT-132577, is being developed by Idorsia Pharmaceuticals. It is categorized under the class of sulfamides, specifically designed to block the action of endothelin-1 at both ETA and ETB receptors. This dual antagonism plays a crucial role in regulating vascular tone and blood pressure.
The synthesis of aprocitentan involves several steps that focus on achieving high purity and stability of the compound. The primary method for synthesizing aprocitentan described in patent literature includes:
The preparation method for crystal form CSI involves suspending solid aprocitentan in a mixed solvent of water and esters (e.g., ethyl acetate), followed by stirring, centrifugation, and drying .
The molecular formula of aprocitentan is . Its structure features:
The molecular structure allows for effective interaction with both ETA and ETB receptors, facilitating its role as an antagonist .
Aprocitentan participates in various chemical reactions that are essential for its pharmacokinetic properties:
Aprocitentan functions as a dual antagonist of endothelin receptors. By blocking both ETA and ETB receptors:
Pharmacodynamic studies indicate that aprocitentan exhibits dose-dependent effects on blood pressure reduction .
Aprocitentan has several notable physical and chemical properties:
Aprocitentan's primary application lies in treating resistant hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure when used alone or in combination with other antihypertensive medications. Its favorable safety profile makes it a promising candidate for further development in managing hypertension-related complications .
Aprocitentan (ACT-132577) was engineered as a dual ETA/ETB receptor antagonist with an inhibitory potency ratio (ETA:ETB) of 1:16, optimizing balanced receptor blockade to mitigate the sodium retention historically associated with selective ETA inhibition [1] [9]. The molecular architecture integrates a sulfamide core (N-(pyrimidin-4-yl) sulfonamide) linked to halogenated aryl groups: a 4-bromophenyl at position 5 and a 5-bromopyrimidin-2-yloxyethoxy group at position 6 of the central pyrimidine ring [5] [9]. This configuration enables high-affinity bivalent binding, where the bromine atoms form critical halogen bonds with ETA receptor residues (e.g., Tyr129), while the sulfamide nitrogen hydrogen-bonds with ETB’s Gln165 [3] [6]. The ethoxy spacer between pyrimidine units enhances conformational flexibility, accommodating divergent binding pockets in ETA vs. ETB subtypes [9].
Structural Element | Role in Receptor Antagonism | Target Receptor |
---|---|---|
Sulfamide core (-SO₂-NH-) | Hydrogen bonding with Gln165 (ETB) | ETA, ETB |
4-Bromophenyl | Halogen bonding with Tyr129 (ETA) | ETA |
5-Bromopyrimidinyloxyethoxy | Hydrophobic packing in ETB cleft; flexibility for dual binding | ETB |
Pyrimidine N1 atom | Salt bridge with Asp126 (ETA) | ETA |
Aprocitentan is the active metabolite of macitentan (Opsumit®), generated via oxidative depropylation of the parent drug’s propylene glycol sulfamide group (–SO₂–NH–CH₂–CH₂–OH) [1] [8]. This bioactivation is primarily mediated by hepatic CYP3A4/5, which catalyzes the cleavage of the terminal hydroxyethyl group, yielding the secondary sulfonamide aprocitentan [8] [9]. Pharmacokinetic studies in humans reveal that aprocitentan exhibits a longer half-life (44–49 h) than macitentan (~16 h), attributable to reduced clearance and higher plasma protein binding (>99%) [1] [2]. After a single oral dose of macitentan, aprocitentan accounts for >80% of circulating endothelin receptor antagonists at steady state, underscoring its dominant pharmacologic role [8].
Parameter | Macitentan | Aprocitentan |
---|---|---|
Elimination Half-life | ~16 hours | 44–49 hours |
Protein Binding | >99% | >99% |
Primary Metabolizer | CYP3A4 | N/A (Active Metabolite) |
Steady-State Cmax | 1.5–2.0 µg/mL | 3.0–4.5 µg/mL |
Metabolite profiling using ¹⁴C-labeled aprocitentan confirms that further biotransformation occurs via UGT1A1/2B7-mediated N-glucosidation (yielding M3, 25% of dose) and hydrolysis (yielding M1 carboxylic acid, 32% of dose), with renal excretion predominating (52% vs. 25% fecal) [2] [8]. Crucially, aprocitentan avoids CYP-mediated clearance, minimizing drug-drug interactions with CYP modulators [8].
Systematic SAR investigations of the sulfamide chemotype identified three non-negotiable elements for dual receptor antagonism:
Modification Site | Structural Change | ETA IC₅₀ Shift | ETB IC₅₀ Shift | Metabolic Stability |
---|---|---|---|---|
R1 (Phenyl substituent) | Br → Cl | 8× increase | 5× increase | No change |
Br → H | >100× increase | >100× increase | No change | |
R2 (Sulfamide nitrogen) | –NH– → –N(CH₃)– | 2× increase | 10× increase | 40% decrease |
–NH– → –N(COCH₃)– | Inactive | Inactive | N/A | |
Central ring | Pyrimidine → Pyridine | 15× increase | 20× increase | 60% decrease |
Crystal structure analysis (WO2021088645A1) reveals that aprocitentan’s bromine atoms engage in orthogonal halogen bonding networks with ETA, while the ETB pocket accommodates the ethoxy chain via van der Waals interactions [5]. Attempts to replace bromine with trifluoromethyl groups improved metabolic stability but introduced hERG channel inhibition, necessitating retention of halogens [9]. The compound’s crystalline form (monoclinic P2₁/c space group) enhances solubility and shelf stability, critical for formulation [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7